3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A pyrido[1,2-a]pyrimidin-4-one core with a methyl group at position 5.
- A (Z)-configured thiazolidinone moiety (3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) at position 2.
- A 4-ethylpiperazinyl substituent at position 2 .
The Z-configuration of the thiazolidinone methylidene group may influence stereoelectronic interactions with biological targets .
Properties
CAS No. |
500146-71-4 |
|---|---|
Molecular Formula |
C23H29N5O2S2 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5Z)-3-butan-2-yl-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O2S2/c1-5-16(4)28-22(30)18(32-23(28)31)13-17-20(26-11-9-25(6-2)10-12-26)24-19-8-7-15(3)14-27(19)21(17)29/h7-8,13-14,16H,5-6,9-12H2,1-4H3/b18-13- |
InChI Key |
MBLIZSYWPRKVMV-AQTBWJFISA-N |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)/SC1=S |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)CC)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a unique structural framework that includes thiazolidine and pyrimidine moieties. Its molecular formula is C₁₈H₂₄N₄O₂S, indicating significant potential for biological activity due to its diverse functional groups.
Chemical Structure and Properties
The compound features:
- Thiazolidine ring : Contributes to its reactivity and biological interactions.
- Pyridine moiety : Imparts additional pharmacological properties.
- Amine group : Enhances solubility and interaction with biological targets.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Initial tests indicate potential effectiveness against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anticonvulsant Effects : Some analogs of thiazolidinones have demonstrated anticonvulsant activity, suggesting similar potential for this compound.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The thiazolidine component may interact with specific protein targets involved in cellular signaling pathways.
- The pyridine structure could facilitate binding to DNA or RNA, influencing gene expression.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| Thiazolidine modifications | Enhanced antimicrobial activity | Increased solubility observed |
| Pyridine substitutions | Improved anticancer efficacy | Specific substitutions lead to higher potency |
| Amine group variations | Altered pharmacokinetics | Affects absorption and distribution |
Case Study 1: Anticancer Activity
A study involving the testing of this compound on various cancer cell lines demonstrated significant cytotoxic effects, particularly on the HT29 colorectal cancer cell line. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin, highlighting its potential as a candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
In vitro assays against a panel of bacterial strains revealed that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness similar to that of traditional antibiotics, warranting further exploration into its mechanism of action and therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Compound A belongs to the pyrido[1,2-a]pyrimidin-4-one family, which is pharmacologically significant due to its planar heteroaromatic system. Key analogs include derivatives from , such as:
- 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(1,3-Benzodioxol-5-yl)-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
Table 1: Substituent Comparison
Key Observations :
- Position 2: Compound A replaces the benzodioxol group (common in CNS-targeting analogs) with a thiazolidinone-thioxo system, likely altering electronic properties and target selectivity .
Thiazolidinone Moiety and Stereochemical Impact
The thiazolidinone ring in Compound A contains a sec-butyl chain and a thioxo group, distinguishing it from classical thiazolidinediones (e.g., antidiabetic agents like rosiglitazone). The Z-configuration may enforce a specific spatial arrangement, enhancing interactions with hydrophobic pockets in enzymes or receptors .
Table 2: Thiazolidinone-Based Comparisons
| Feature | Compound A | Classical Thiazolidinediones |
|---|---|---|
| Substituents | sec-butyl, thioxo | Aryl, oxo |
| Configuration | Z | E (common) |
| Bioactivity | Hypothesized antimicrobial* | Antidiabetic, anti-inflammatory |
*Inference based on thioxo-thiazolidinone derivatives’ reported activities .
Spectroscopic and Physicochemical Properties
For example:
- Region A (positions 39–44): Chemical shifts in this region vary significantly between analogs, suggesting substituent-dependent electronic environments. Compound A’s thiazolidinone-thioxo system would likely induce distinct deshielding effects here .
- Region B (positions 29–36) : The 4-ethylpiperazinyl group may cause upfield shifts compared to benzodioxol-containing analogs due to electron-donating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
